molecular formula C27H32N4O3 B2723368 9-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one CAS No. 1251590-55-2

9-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one

Cat. No.: B2723368
CAS No.: 1251590-55-2
M. Wt: 460.578
InChI Key: SPHJGPVYTTZQLD-UHFFFAOYSA-N
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Description

This compound features a tricyclic core (2,9-diazatricyclo[8.4.0.0³,⁷]tetradeca-1(10),2,11,13-tetraen-8-one) substituted with a 4-(4-methoxyphenyl)piperazine moiety linked via a 2-oxoethyl group. Its structural complexity arises from the fused bicyclic system and the presence of methyl groups at positions 12 and 13.

Properties

IUPAC Name

5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-7,8-dimethyl-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O3/c1-18-15-24-25(16-19(18)2)31(27(33)22-5-4-6-23(22)28-24)17-26(32)30-13-11-29(12-14-30)20-7-9-21(34-3)10-8-20/h7-10,15-16,22H,4-6,11-14,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHJGPVYTTZQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=O)C3CCCC3=N2)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one typically involves multiple steps, including the formation of the piperazine ring, the introduction of the methoxyphenyl group, and the construction of the benzo[b]cyclopenta[e][1,4]diazepin core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

9-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one: can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Addition: Addition of atoms or groups to double or triple bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound has been classified under the category of diazatricyclo compounds , which are known for their diverse biological activities. Research indicates that such compounds may exhibit the following pharmacological properties:

  • Antitumor Activity : The structural characteristics of this compound suggest potential efficacy in targeting cancer cells. Several studies have explored similar diazatricyclo compounds for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines .
  • Antimicrobial Properties : Compounds with piperazine moieties have been investigated for their antimicrobial activities. The presence of the piperazine ring in this compound may enhance its interaction with microbial targets, leading to potential antibacterial or antifungal effects .
  • Neuropharmacological Effects : Given the presence of the piperazine group, this compound could potentially interact with neurotransmitter receptors, suggesting possible applications in treating neurological disorders such as anxiety or depression .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step organic reactions that typically include heterocyclization and functional group modifications. Understanding the structure-activity relationship is crucial for optimizing its biological activity:

  • Heterocyclic Framework : The diazatricyclo structure contributes to the compound's stability and reactivity, influencing its interactions with biological targets.
  • Functional Groups : The presence of methoxyphenyl and piperazine groups enhances lipophilicity and bioavailability, which are critical for effective drug design.

Case Studies

  • Cancer Research : A study published in a peer-reviewed journal demonstrated that similar diazatricyclo compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the piperazine component can enhance activity .
  • Antimicrobial Evaluation : In vitro studies have shown that derivatives of compounds containing piperazine exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria . This highlights the potential for developing new antibiotics based on this compound's structure.
  • Neuropharmacology Studies : Research into related piperazine-containing compounds has revealed their potential as anxiolytics and antidepressants, indicating that further exploration of this compound could lead to novel treatments for mental health disorders .

Mechanism of Action

The mechanism of action of 9-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate signaling pathways, leading to various biological effects. The compound’s structure allows it to bind to these targets with high affinity, influencing their activity and downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations
Compound Name Core Structure Key Substituents Biological Activity/Application Reference
Target Compound Diazatricyclo[8.4.0.0³,⁷]tetradeca 12,13-dimethyl; 4-(4-methoxyphenyl)piperazin-1-yl-2-oxoethyl Under investigation N/A
Epimidin (1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one) Pyrazolo[3,4-d]pyrimidin-one Dual 4-methoxyphenylpiperazine; oxoethyl linker Anticonvulsant
AZD5153 ((3R)-4-[2-[4-[1-(3-Methoxy-triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one) Triazolopyridazine + piperazine Bivalent binding motif; phenoxyethyl linker BRD4 inhibitor (oncology)
4-(4-Methylphenyl)-13-[4-(2-methylpropyl)piperazin-1-yl]-4,5,7,12,14-pentazatricyclo[8.4.0.0²,⁶]tetradeca-pentaene Pentazatricyclo[8.4.0.0²,⁶]tetradeca 4-methylphenyl; 2-methylpropylpiperazine Not reported

Key Observations :

  • The target compound’s tricyclic core distinguishes it from Epimidin’s pyrazolopyrimidine system and AZD5153’s triazolopyridazine scaffold.
  • The 2-oxoethyl linker is shared with Epimidin, suggesting a common pharmacophore for CNS activity .
Pharmacological and Physicochemical Properties
Property Target Compound Epimidin AZD5153
Molecular Weight ~550 g/mol (estimated) 545.55 g/mol 547.62 g/mol
logP ~3.5 (predicted) 3.8 (experimental) 4.1 (experimental)
Solubility Low (tricyclic core) Moderate (HPLC-validated) Low (bivalent inhibitor)
Therapeutic Area CNS/Oncology (hypothesized) Anticonvulsant Oncology

Key Observations :

  • Epimidin’s pyrazolopyrimidine core confers moderate solubility, validated via HPLC , whereas the target compound’s tricyclic system likely reduces solubility.
  • AZD5153’s bivalent binding enhances BRD4 potency (IC₅₀ < 1 nM) ; the target compound’s monovalent piperazine may limit similar efficacy.

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :
    • The 4-methoxyphenyl group on piperazine is critical for receptor binding in Epimidin ; its replacement with chlorophenyl (as in ) reduces anticonvulsant activity .
    • Methyl substitutions (e.g., 12,13-dimethyl in the target compound) may improve metabolic stability compared to unmethylated analogs .
  • Therapeutic Potential: While Epimidin is validated for seizures, the target compound’s tricyclic system could align with kinase or GPCR targets in oncology or CNS disorders.

Biological Activity

The compound 9-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one (CAS Number: 1251590-55-2) is a complex organic molecule with significant potential for various biological applications. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C27H32N4O3, with a molecular weight of 460.6 g/mol. The structure features a piperazine ring, which is commonly associated with various pharmacological activities due to its ability to interact with multiple biological targets.

PropertyValue
Molecular FormulaC27H32N4O3
Molecular Weight460.6 g/mol
CAS Number1251590-55-2

Antimicrobial Activity

Research has indicated that compounds containing piperazine moieties often exhibit antimicrobial properties. The incorporation of the methoxyphenyl group may enhance the compound's efficacy against bacterial strains and fungi. Studies on similar piperazine derivatives have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria .

Antidepressant Effects

Piperazine derivatives are also noted for their psychoactive properties. The specific structural features of this compound suggest potential antidepressant effects, similar to other piperazine-containing drugs used in treating mood disorders . The interaction of the piperazine ring with serotonin receptors could be a mechanism contributing to these effects.

Antitumor Activity

Preliminary studies indicate that compounds similar to this one may possess antitumor properties. The unique arrangement of functional groups could facilitate interactions with cellular targets involved in cancer proliferation and survival pathways. Further research is warranted to evaluate this compound's specific mechanisms and efficacy in cancer models.

Study 1: Antimicrobial Evaluation

A study focused on the synthesis of piperazine derivatives highlighted the antimicrobial potential of similar compounds. The synthesized derivative exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the piperazine structure can enhance antimicrobial properties .

Study 2: Neuropharmacological Assessment

In a neuropharmacological study involving various piperazine derivatives, compounds structurally related to the target compound demonstrated notable effects on serotonin and dopamine receptors. These interactions suggest that the compound could influence mood regulation and anxiety levels .

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